Liensinine, a bioactive alkaloid derived from the embryos of Nelumbo nucifera Gaertn, has been the subject of various studies due to its potential therapeutic effects, particularly in the field of oncology. Research has demonstrated that liensinine exhibits significant anti-cancer properties across a range of malignancies, including osteosarcoma, hepatocellular carcinoma, breast cancer, gallbladder cancer, non-small-cell lung cancer, and gastric cancer. Additionally, liensinine has shown promise in the management of vascular inflammation and hypertension, indicating its versatility as a potential therapeutic agent.
Liensinine can be synthesized through a multi-step process involving the condensation of two key intermediates: 1-(3'-Bromo-4'-benzyloxy)benzyl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (VIII) and 1-(4'-benzyloxy)benzyl-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (XV). [] These intermediates are synthesized separately and then subjected to an Ullmann reaction in the presence of copper powder and potassium carbonate. [] The resulting product is then hydrolyzed to obtain Liensinine, which can be subsequently converted to Liensinine Perchlorate. []
The anti-cancer effects of liensinine are primarily attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. Studies have shown that liensinine can inhibit cell proliferation and induce apoptosis in osteosarcoma by promoting reactive oxygen species (ROS) production and suppressing the JAK2/STAT3 signaling pathway1. Similarly, in hepatocellular carcinoma, liensinine suppresses STAT3-dependent HK2 expression, leading to apoptosis through the elevation of SHP-12. In breast cancer, liensinine has been found to inhibit autophagy/mitophagy, sensitizing cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission3. Furthermore, liensinine induces apoptosis and G2/M arrest in gallbladder cancer by inhibiting the ZFX-induced PI3K/AKT pathway4, and it blocks autophagic flux in non-small-cell lung cancer, impairing mitochondrial and lysosomal function5.
Beyond its anti-cancer activity, liensinine also exhibits anti-inflammatory properties by attenuating inflammatory mediators and modulating the function of vascular smooth muscle cells (VSMC), which could be beneficial in preventing vascular inflammation6. Additionally, liensinine's hypotensive action has been observed, with its derivatives showing potent and lasting effects on blood pressure regulation7.
Liensinine's ability to induce apoptosis and cell cycle arrest makes it a promising candidate for cancer treatment. Its application has been studied in various cancer types, including osteosarcoma1, hepatocellular carcinoma2, breast cancer3, gallbladder cancer4, non-small-cell lung cancer5, and gastric cancer8. In breast cancer, liensinine has also been shown to inhibit cancer cell-mediated bone destruction, suggesting its potential in treating bone metastasis9.
The anti-inflammatory and antioxidative properties of liensinine may contribute to cardiovascular health by preventing vascular inflammation and attenuating inflammatory mediators in macrophage cells6. Its hypotensive action, as demonstrated in studies, indicates its potential use in managing hypertension7.
Liensinine's role in inhibiting autophagy/mitophagy can sensitize cancer cells to chemotherapy, as seen in breast cancer cells treated with chemotherapeutic agents3. This suggests that liensinine could be developed as an adjuvant therapy to enhance the efficacy of existing chemotherapy treatments.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: